molecular formula C9H9FO B132418 3-Fluorophenylacetone CAS No. 1737-19-5

3-Fluorophenylacetone

Cat. No. B132418
CAS RN: 1737-19-5
M. Wt: 152.16 g/mol
InChI Key: UWCPYXSRCQVABG-UHFFFAOYSA-N
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Description

3-Fluorophenylacetone is a fluorinated organic compound that is related to various research studies focusing on the synthesis and characterization of fluorine-containing molecules. Although the provided papers do not directly discuss 3-Fluorophenylacetone, they do provide insights into the synthesis and properties of structurally related compounds, which can be useful in understanding the chemistry of 3-Fluorophenylacetone.

Synthesis Analysis

The synthesis of fluorinated compounds is of significant interest due to their potential applications in various fields. For instance, the base-promoted formal [4 + 3] annulation between 2-fluorophenylacetylenes and ketones offers a route to benzoxepines, which could be related to the synthesis of compounds like 3-Fluorophenylacetone . Additionally, the synthesis of 3-Fluoropyridines from ketone components via photoredox coupling suggests that similar methodologies could be applied to the synthesis of 3-Fluorophenylacetone . The radical reaction of60fullerene with fluorinated phenylacetic acids also highlights the reactivity of fluorinated aromatic compounds, which could be relevant to the synthesis of 3-Fluorophenylacetone .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be complex and is often studied using X-ray crystallography and theoretical calculations. For example, the crystal structure of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was determined using single-crystal X-ray diffraction, which could provide insights into the structural aspects of 3-Fluorophenylacetone . Similarly, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was solved, which could help in understanding the conformational preferences of fluorinated aromatic rings in 3-Fluorophenylacetone .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is a key area of study. The synthesis of fullerene-fused fluorine-containing lactones from the radical reaction of fluorinated phenylacetic acids indicates that fluorinated aromatic compounds can undergo radical reactions, which may be applicable to 3-Fluorophenylacetone . The study of the reactivity of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile using various molecular descriptors also provides a basis for predicting the reactivity of 3-Fluorophenylacetone .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. The spectroscopic characterization of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, including FT-IR and NMR analyses, provides valuable information on the impact of fluorine substitution on the spectral features, which could be relevant to 3-Fluorophenylacetone . The crystallographic studies on a series of salts of 2,3,7-trihydroxy-9-phenyl-fluorone demonstrate how the fluorine atom affects the crystal packing and intermolecular interactions, which could be extrapolated to understand the properties of 3-Fluorophenylacetone .

Scientific Research Applications

  • Synthesis and Characterization : A study by McLaughlin et al. (2017) in "Drug Testing and Analysis" focused on the synthesis and characterization of 3-Fluorophenmetrazine (3-FPM), an analog of 3-Fluorophenylacetone, highlighting its potential for exploring treatments in areas such as obesity and drug dependence. The study underscores the importance of differentiating this compound from other isomers for forensic purposes and potential medical applications (McLaughlin et al., 2017).

  • Cellular Manipulation : Lundqvist et al. (1998) in the "Proceedings of the National Academy of Sciences" described a technique using electric-field-induced permeabilization for the selective manipulation of individual cells and organelles. This research highlights the use of chemical compounds, possibly including derivatives of 3-Fluorophenylacetone, for introducing substances like fluorescent dyes and DNA into single cells (Lundqvist et al., 1998).

  • Pharmacokinetic Studies : Grumann et al. (2019) in "Drug Testing and Analysis" conducted a study on the designer stimulant 3-Fluorophenmetrazine (3-FPM), a derivative of 3-Fluorophenylacetone, focusing on its pharmacokinetics. This research emphasizes the importance of understanding the metabolic and excretory pathways of such compounds in forensic and clinical cases (Grumann et al., 2019).

  • Fluorescent Amino Acids in Proteins : A study by Summerer et al. (2006) in "Proceedings of the National Academy of Sciences" reported the biosynthetic incorporation of fluorescent amino acids into proteins. This research could potentially involve compounds like 3-Fluorophenylacetone for the creation of fluorophores to study protein dynamics and interactions (Summerer et al., 2006).

  • Histone Deacetylase Activity Detection : Baba et al. (2012) in the "Journal of the American Chemical Society" developed a fluorogenic probe to detect histone deacetylase (HDAC) activity, which is significant in gene expression and tumorigenesis. This study could implicate the use of 3-Fluorophenylacetone derivatives in the development of such probes (Baba et al., 2012).

  • Biological Probes from Dyes : Lavis (2017) in the "Annual Review of Biochemistry" discussed using fluorescein and rhodamine derivatives, which can potentially include 3-Fluorophenylacetone derivatives, to create tools for biochemical and biological experiments (Lavis, 2017).

  • Fluorescent Indicators for Calcium : Minta et al. (1989) in "The Journal of Biological Chemistry" synthesized new fluorescent indicators for measuring cytosolic free Ca2+. These compounds, possibly involving 3-Fluorophenylacetone derivatives, enable non-invasive studies of calcium levels in cells (Minta et al., 1989).

properties

IUPAC Name

1-(3-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCPYXSRCQVABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169646
Record name 3-Fluorophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorophenylacetone

CAS RN

1737-19-5
Record name 3-Fluorophenylacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluorophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-fluorophenyl)propan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Dupont, P Cotelle - Synthesis, 1999 - thieme-connect.com
Treatment of arylacetones 1 with boron tribromide gives 1, 3-dimethyl-2-arylnaphthalenes 3 in fair to good yields by a tandem aldol condensation-intramolecular cyclization. This …
Number of citations: 20 www.thieme-connect.com
S Turanlı, E Nalbat, D Lengerli, K İbiş… - ACS …, 2022 - ACS Publications
… It was synthesized from compound 43a using 3-fluorophenylacetone according to synthesis method 4. The resulting crude product was purified by flash column chromatography (0% → …
Number of citations: 9 pubs.acs.org

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